molecular formula C13H9BrFN3O B11670608 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11670608
M. Wt: 322.13 g/mol
InChI Key: OOXYGLGIXLMTJL-CAOOACKPSA-N
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Description

N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyridinecarbohydrazide moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9BrFN3O

Molecular Weight

322.13 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H9BrFN3O/c14-10-4-5-11(15)9(7-10)8-17-18-13(19)12-3-1-2-6-16-12/h1-8H,(H,18,19)/b17-8+

InChI Key

OOXYGLGIXLMTJL-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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